

yield comparison of different 2-(N-BOC-N-methylamino)-5-bromopyridine synthesis routes

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Compound of Interest

Compound Name: 2-(N-BOC-N-methylamino)-5-bromopyridine

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A Comparative Guide to the Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine

The synthesis of **2-(N-BOC-N-methylamino)-5-bromopyridine**, a valuable building block in pharmaceutical and organic chemistry, can be approached through several strategic routes. This guide provides a comparative analysis of two primary synthetic pathways, offering detailed experimental protocols and yield data to assist researchers in selecting the most suitable method for their needs. The two routes diverge in the sequence of methylation and tert-butyloxycarbonyl (BOC) protection of the starting material, 2-amino-5-bromopyridine.

Synthetic Route A: Methylation Followed by BOC Protection

This pathway involves the initial methylation of 2-amino-5-bromopyridine to yield 5-bromo-N-methylpyridin-2-amine, which is subsequently protected with a BOC group.

Experimental Protocols for Route A

Step 1: Synthesis of 5-bromo-N-methylpyridin-2-amine

This procedure is adapted from a patented method.^[1] To a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in 40 mL of dry dimethylformamide (DMF), 1.73 g

(10 mmol) of 2-amino-5-bromopyridine is added in portions over a period of 5-10 minutes. The reaction mixture is stirred for 15 minutes to allow for the cessation of gas evolution. Subsequently, 0.61 mL (10 mmol) of methyl iodide is added in one portion. The mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The resulting residue is diluted with 30 mL of 5% ammonium chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography on silica gel (eluting with 3% methanol in dichloromethane) to yield 5-bromo-N-methylpyridin-2-amine.^[1] A notable side product of this reaction is 5-bromo-2-(dimethylamino)pyridine.^[1]

Step 2: Synthesis of **2-(N-BOC-N-methylamino)-5-bromopyridine**

This generalized protocol is based on established methods for the BOC protection of aminopyridines.^{[2][3]} In a reaction vessel, 5-bromo-N-methylpyridin-2-amine (1.87 g, 10 mmol) is dissolved in a suitable solvent such as dichloromethane (20 mL). To this solution, di-tert-butyl dicarbonate ((BOC)₂O, 2.4 g, 11 mmol) and a base such as triethylamine (1.53 mL, 11 mmol) are added. The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford **2-(N-BOC-N-methylamino)-5-bromopyridine**.

Synthetic Route B: BOC Protection Followed by Methylation

In this alternative approach, the amino group of 2-amino-5-bromopyridine is first protected with a BOC group, followed by N-methylation.

Experimental Protocols for Route B

Step 1: Synthesis of tert-butyl (5-bromopyridin-2-yl)carbamate

This protocol is derived from a known synthetic method.^[4] To a solution of 2-amino-5-bromopyridine (8.65 g, 50 mmol) in 100 mL of tetrahydrofuran (THF) at 0°C, sodium bis(trimethylsilyl)amide (1 M solution in THF, 105 mL, 105 mmol) is added. The reaction is stirred at 0°C for approximately 5 minutes, after which di-tert-butyl dicarbonate is added. The

mixture is then stirred at 20°C for 30 minutes. The reaction is quenched by adjusting the pH to 7-8 with hydrochloric acid. The product is extracted and purified to give tert-butyl (5-bromopyridin-2-yl)carbamate.[4]

Step 2: Synthesis of **2-(N-BOC-N-methylamino)-5-bromopyridine**

This procedure is based on the N-methylation of BOC-protected amino compounds.[5] To a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (2.73 g, 10 mmol) in dry tetrahydrofuran (THF), sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added carefully at 0°C. The mixture is stirred for 30 minutes at this temperature, followed by the addition of methyl iodide (0.68 mL, 11 mmol). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

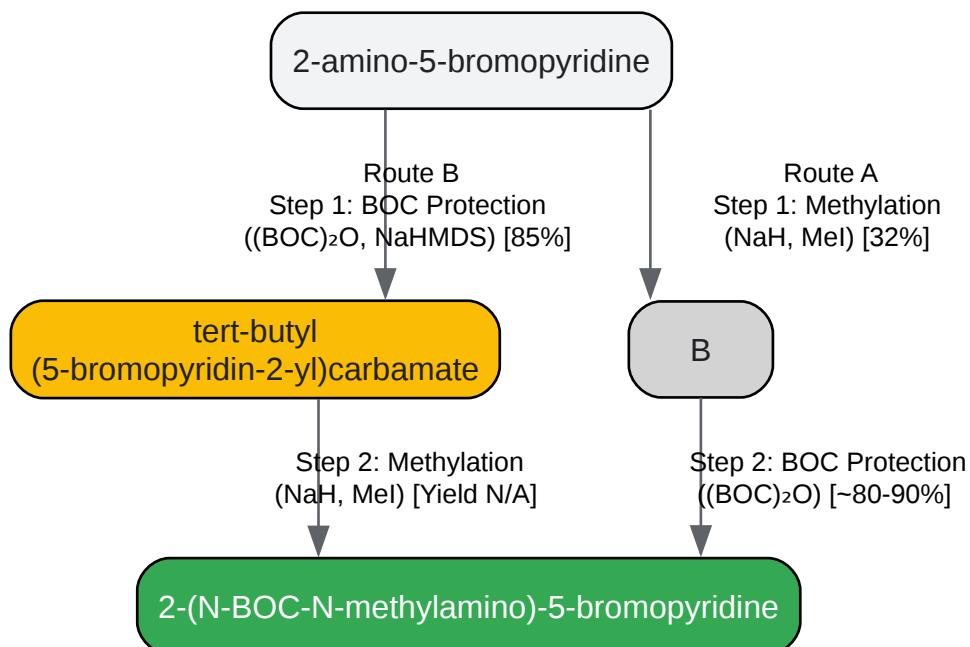
Yield Comparison

The following table summarizes the reported and estimated yields for each step of the two synthetic routes.

| Route | Step | Reaction | Reported/Estimated Yield |
|---------|------|--|---|
| A | 1 | Methylation of 2-amino-5-bromopyridine | 32% [1] |
| 2 | | BOC protection of 5-bromo-N-methylpyridin-2-amine | 80-90% (estimated) [2] [3] |
| Overall | | 26-29% (calculated) | |
| B | 1 | BOC protection of 2-amino-5-bromopyridine | 85% [4] |
| 2 | | Methylation of tert-butyl (5-bromopyridin-2-yl)carbamate | Yield not specified |
| Overall | | Dependent on Step 2 yield | |

Synthesis Pathway Visualization

The logical flow of the two synthetic routes is depicted in the following diagram.

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Caption: Synthetic pathways for **2-(N-BOC-N-methylamino)-5-bromopyridine**.

Conclusion

Both Route A and Route B present viable methods for the synthesis of **2-(N-BOC-N-methylamino)-5-bromopyridine**. Route A, involving methylation followed by BOC protection, has a calculated overall yield of approximately 26-29%.^{[1][2][3]} A significant drawback of this route is the formation of a dimethylated byproduct in the first step, which can complicate purification and lower the yield of the desired mono-methylated intermediate.^[1]

Route B commences with a high-yielding BOC protection step (85%).^[4] However, the yield for the subsequent methylation of the BOC-protected intermediate is not readily available in the literature, making a direct comparison of overall efficiency challenging. The choice between these routes may therefore depend on the researcher's ability to optimize the second step of Route B or the efficiency of the purification in the first step of Route A. For a more definitive conclusion, experimental validation of the yield for the methylation of tert-butyl (5-bromopyridin-2-yl)carbamate would be necessary.

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